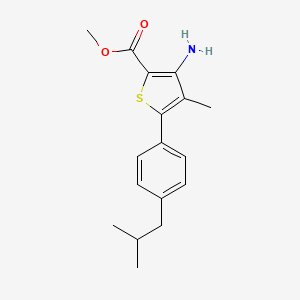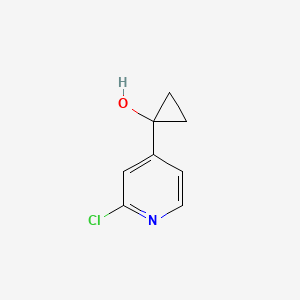
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolone core, which is a five-membered lactam ring, substituted with an acetyl group, a hydrazonoethyl group, and a hydroxyl group. The unique structure of this compound makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolone Core: The initial step involves the cyclization of a suitable precursor to form the pyrrolone ring. This can be achieved through the reaction of an amino acid derivative with an appropriate electrophile under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Hydrazonoethyl Group: The hydrazonoethyl group can be introduced by reacting the intermediate compound with 2,2-dimethylhydrazine under controlled conditions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the corresponding intermediate using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazono group can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxyl and acetyl groups can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-(1-(2,2-dimethylhydrazono)ethyl)-4-hydroxy-1H-pyrrol-2(5H)-one: Unique due to its specific substitution pattern and combination of functional groups.
This compound analogs: Compounds with similar core structures but different substituents, such as different alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-acetyl-4-[(E)-N-(dimethylamino)-C-methylcarbonimidoyl]-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H15N3O3/c1-6(11-12(3)4)9-8(15)5-13(7(2)14)10(9)16/h15H,5H2,1-4H3/b11-6+ |
InChI Key |
JEMQVXOUCKCQNB-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\N(C)C)/C1=C(CN(C1=O)C(=O)C)O |
Canonical SMILES |
CC(=NN(C)C)C1=C(CN(C1=O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


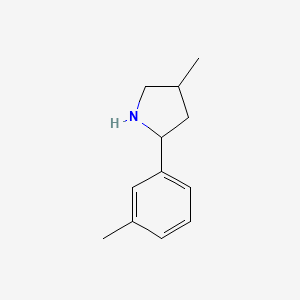
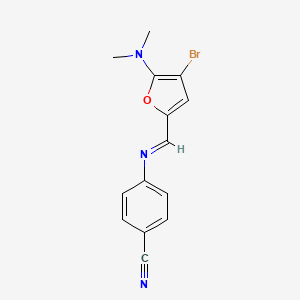
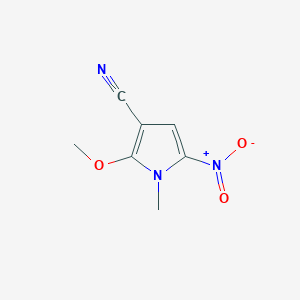
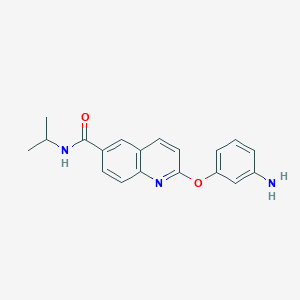
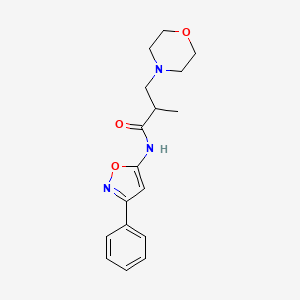
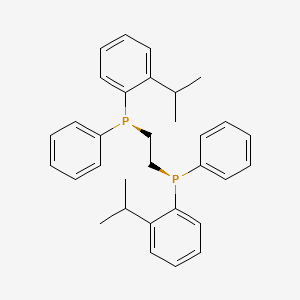
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)

![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
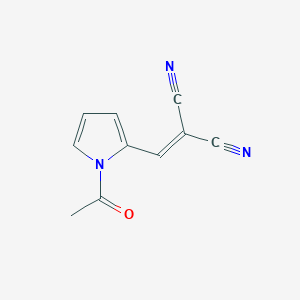
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
